molecular formula C17H20N6O B10933105 6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933105
M. Wt: 324.4 g/mol
InChI Key: QAZJRWAWNWLGLE-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines elements of these different classes of compounds, leading to its distinct biological and chemical properties.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N6O/c1-11-5-7-23(21-11)8-6-18-17(24)13-9-15(12-3-4-12)20-16-14(13)10-19-22(16)2/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,18,24)

InChI Key

QAZJRWAWNWLGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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